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Compound of Interest

Heptadecan-9-yl 6-
Compound Name:
bromohexanoate

Cat. No.: B15548736

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a structured overview of the expected spectroscopic
characteristics and a representative synthetic protocol for Heptadecan-9-yl 6-
bromohexanoate. Due to the specific nature of this compound, detailed experimental data is
not widely published. Therefore, this guide presents a predictive framework based on the
analysis of its constituent precursors, 6-bromohexanoic acid and heptadecan-9-ol. The
methodologies and data presentation formats provided herein serve as a template for
researchers working with this and structurally related long-chain lipid esters, which are noted
for their potential application as intermediates in the synthesis of lipids for nanoparticle-based
drug delivery systems.[1]

Chemical Structure and Properties
o |[UPAC Name: Heptadecan-9-yl 6-bromohexanoate

e Molecular Formula: C23H4sBrO:2

» Molecular Weight: 449.50 g/mol

e Chemical Class: Long-chain bromo-ester
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o Description: A chemical reagent characterized by a terminal bromide on a C6 acyl chain,
which is ester-linked to the central (9th) position of a C17 alkyl chain. The terminal bromine
atom serves as a reactive site, acting as a good leaving group for nucleophilic substitution

reactions.[1]

Predicted Spectroscopic Data

While specific experimental data for Heptadecan-9-yl 6-bromohexanoate is not publicly
available, the following tables summarize the expected spectroscopic signatures. These
predictions are derived from known data for its precursors, such as 6-bromohexanoic acid and
related esters like ethyl 6-bromohexanoate.[2][3][4][5][6]

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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BENCHE

Assignment

Predicted
Chemical Shift  Multiplicity

(3, ppm)

Integration

Notes

-CHs (Termini of
C17 chain)

~0.88 t

6H

Triplet from
coupling with
adjacent CH:z
group.

-(CH2)12- (in C17

chain)

~1.20-1.40 m

24H

Broad multiplet
representing the
bulk of the alkyl

chain.

-CH2-CH2-Br

(Hexanoate)

~1.89 p

2H

Quintet, adjacent
to the electron-
withdrawing
bromine. Based
on data for 6-
bromohexanoic
acid.[4]

-CH2-C=0

(Hexanoate)

~2.35 t

2H

Triplet,
deshielded by
the carbonyl
group. Based on
data for 6-
bromohexanoic
acid.[4]

-CH2-Br

(Hexanoate)

~341 t

2H

Triplet,
deshielded by
the bromine
atom. Based on
data for 6-
bromohexanoic
acid.[4]

-CH(O)- (Position

9 of C17 chain)

~4.90 - 5.10 p

1H

Quintet/multiplet,

significantly
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deshielded by

the ester oxygen.

. 1 13
. Predicted Chemical Shift
Assighment Notes
(3, ppm)
o ) Standard terminal methyl
-CHs (Termini of C17 chain) ~14.1 _
carbon signal.
] ] Series of signals for the alkyl
-(CH2)12- (in C17 chain) ~22.7-319 )
chain carbons.
Carbon adjacent to the C-Br
-CH2-CH2-Br (Hexanoate) ~325 bond. Based on data for ethyl
6-bromohexanoate.[5]
Carbon directly bonded to
-CHz-Br (Hexanoate) ~33.5 bromine. Based on data for
ethyl 6-bromohexanoate.[5]
Alpha-carbon to the carbonyl.
-CH2-C=0 (Hexanoate) ~34.0 Based on data for ethyl 6-
bromohexanoate.[5]
-CH(O)- (Position 9 of C17 Deshielded carbon bonded to
_ ~74.0-76.0
chain) the ester oxygen.
Characteristic chemical shift
for an ester carbonyl carbon.
-C=0 (Ester carbonyl) ~173.5

Based on data for ethyl 6-

bromohexanoate.[5]

Table 3: Predicted Infrared (IR) and Mass Spectrometry

(MS) Data
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Technique

Feature

Predicted Value /

Observation

IR

C=0 Stretch (Ester)

~ 1735 - 1745 cm~1 (Strong)

C-O Stretch (Ester)

~ 1160 - 1250 cm~1 (Strong)

C-H Stretch (Alkyl)

~ 2850 - 2960 cm~1 (Strong,

multiple bands)

C-Br Stretch

~ 550 - 650 cm~! (Medium-
Weak)

HRMS (ESI+)

[M+Na]*

Predicted m/z: 471.2550

Key Fragmentation lons

Loss of the C17 alkyl chain via
McLafferty rearrangement or
cleavage. Fragments
corresponding to the
protonated 6-bromohexanoic
acid and the heptadecenyl
carbocation would be

expected.

Experimental Protocols

The following section details a representative protocol for the synthesis and purification of

Heptadecan-9-yl 6-bromohexanoate. This procedure is a standard esterification method and

should be adapted and optimized based on laboratory conditions.

Synthesis: Steglich Esterification of 6-Bromohexanoic
Acid with Heptadecan-9-ol

» Reagent Preparation:

o In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve

Heptadecan-9-ol (1.0 eq.), 6-bromohexanoic acid (1.1 eq.), and 4-dimethylaminopyridine
(DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).
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o Cool the solution to 0 °C in an ice bath with stirring.

e Coupling Reaction:

o To the cooled solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise. A
white precipitate (dicyclohexylurea, DCU) will begin to form.

o Allow the reaction to warm to room temperature and stir for 12-18 hours.
o Workup and Purification:
o Monitor the reaction to completion using Thin Layer Chromatography (TLC).

o Upon completion, filter the reaction mixture through a pad of celite to remove the DCU
precipitate. Wash the filter cake with additional DCM.

o Combine the organic filtrates and wash sequentially with 5% HCI solution (2x), saturated
NaHCOs solution (2x), and brine (1x).

o Dry the organic layer over anhydrous NazSOa, filter, and concentrate in vacuo to yield the
crude product.

o Chromatography:

o Purify the crude residue via flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes (e.g., 0% to 10%) as the eluent to isolate the pure ester.

e Characterization:

o Confirm the structure and purity of the final product using *H NMR, 3C NMR, IR
spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
the target compound.
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Workflow for Synthesis and Characterization
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Caption: A flowchart detailing the key stages from synthesis to final characterization of the
target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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